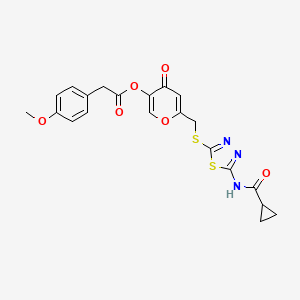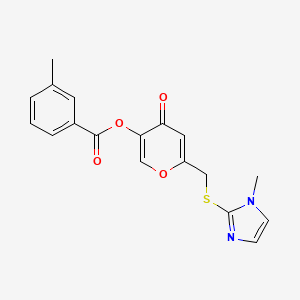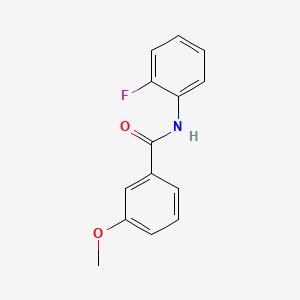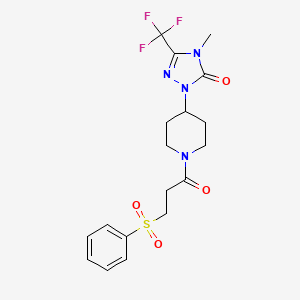
3-(3-Amino-2-methylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The presence of the trifluoroacetic acid group suggests that this compound might be a salt or a zwitterion at physiological pH .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring and the trifluoroacetic acid group. The compound also contains an amino group and a methylpropyl group attached to the oxazolidinone ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxazolidinone ring might participate in reactions with nucleophiles or bases. The trifluoroacetic acid group is a strong acid and might undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoroacetic acid group might make the compound highly polar and soluble in water .Applications De Recherche Scientifique
Oxazolidinones in Antimicrobial Agents
Oxazolidinones, such as Linezolid, represent a novel class of synthetic antimicrobial agents displaying unique mechanisms of protein synthesis inhibition. These agents are particularly effective against resistant pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Further modification of the oxazolidinone nucleus could yield even more potent agents with novel activity spectra (Diekema & Jones, 2000).
Fine Organic Synthesis
Amino-1,2,4-triazoles, akin in some aspects to the structural complexity of the target compound, serve as essential raw materials in the fine organic synthesis industry. These compounds find applications in producing agricultural products, pharmaceuticals, dyes, high-energy materials, anti-corrosion additives, and more. Their use extends to the production of heat-resistant polymers, fluorescent products, and ionic liquids, showcasing the versatility of such compounds in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Pharmaceutical Applications
The review on Chlorogenic Acid (CGA) underscores the pharmacological significance of compounds with a similar molecular backbone, highlighting their roles in offering antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. CGA, like other structurally intricate molecules, modulates lipid metabolism and glucose regulation, hinting at the potential therapeutic uses of complex compounds like "3-(3-Amino-2-methylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid" in treating various disorders including diabetes and obesity (Naveed et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2HF3O2/c1-6(4-8)5-9-2-3-11-7(9)10;3-2(4,5)1(6)7/h6H,2-5,8H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJJICMHGDHWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1CCOC1=O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2945427.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2945432.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2945433.png)


![Methyl 3-({2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2945438.png)






![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)